3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the directed C–H arylation reactions using palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . This is followed by a one-pot, two-step transamidation procedure, which proceeds via intermediate N-acyl-Boc-carbamates . This modular synthetic strategy allows for the efficient preparation of a diverse set of benzofuran derivatives.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using similar catalytic processes. The use of palladium catalysis and transamidation reactions ensures high efficiency and yield, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzofuran derivatives .
Scientific Research Applications
3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex benzofuran derivatives.
Medicine: It is being explored for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran scaffold allows the compound to bind to various enzymes and receptors, inhibiting their activity and leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(substitutedphenyl)benzofuran-2-carboxamide
- N-(substitutedphenyl)benzo[b]thiophene-2-carboxamide
Uniqueness
3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide is unique due to its ethylthio group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-ethylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-24-12-9-7-11(8-10-12)18(22)20-15-13-5-3-4-6-14(13)23-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQVMYBKDBYQDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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